molecular formula C16H26O2 B3021388 Methyl farnesoate CAS No. 3675-00-1

Methyl farnesoate

Cat. No.: B3021388
CAS No.: 3675-00-1
M. Wt: 250.38 g/mol
InChI Key: NWKXNIPBVLQYAB-VDQVFBMKSA-N
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Description

Methyl farnesoate is a sesquiterpenoid hormone that plays a crucial role in the development and reproduction of crustaceans. It is the methyl ester of farnesoic acid and is structurally similar to juvenile hormones found in insects. This compound is produced by the mandibular organs of crustaceans and has been shown to influence various physiological processes, including reproductive maturation and maintenance of juvenile morphology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl farnesoate can be synthesized through several methods. One common approach involves the stereospecific preparation of 1,5-diene units, which are then used to synthesize this compound and its synthetic precursors . Another method involves the use of solid-phase microextraction followed by gas chromatography-mass spectrometry (SPME-GC-MS) to analyze and quantify this compound released in growth mediums .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as crustaceans. The process may include steps like solvent extraction, chromatography, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl farnesoate undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of farnesoic acid, while reduction can yield various reduced forms of the compound .

Comparison with Similar Compounds

Methyl farnesoate is structurally similar to other juvenile hormones, such as juvenile hormone III (JHIII). it lacks the epoxide moiety characteristic of JHIII, which gives it unique properties and functions . Other similar compounds include farnesoic acid and various juvenile hormone analogs used in pest control and research .

Conclusion

This compound is a versatile and important compound with significant roles in the development and reproduction of crustaceans and insects. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.

Properties

IUPAC Name

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXNIPBVLQYAB-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893654
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10485-70-8
Record name Methyl farnesoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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